N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine
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Overview
Description
N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Pyridin-2-ylmethyl Group: This step may involve nucleophilic substitution reactions where the pyridin-2-ylmethyl group is introduced.
Addition of the Benzyl and Phenylethyl Groups: These groups can be added through reductive amination or other suitable organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the molecule, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine would depend on its specific interactions with molecular targets. These may include:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(2-phenylethyl)piperidin-4-amine: Lacks the pyridin-2-ylmethyl group.
N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidine: Similar structure but different functional groups.
Uniqueness
N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H31N3 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C26H31N3/c1-3-9-23(10-4-1)14-20-29(21-24-11-5-2-6-12-24)26-15-18-28(19-16-26)22-25-13-7-8-17-27-25/h1-13,17,26H,14-16,18-22H2 |
InChI Key |
HMXUCYYHIRYOIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=N4 |
Origin of Product |
United States |
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